4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethyl group at the 4-position, a propyl group at the 5-position, and a thiol group at the 3-position of the triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with propyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as luminescent polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the triazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
1H-1,2,4-Triazole-3-thiol: Lacks the ethyl and propyl substituents.
4-Propyl-4H-1,2,4-triazol-3-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness: 4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiol group provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C7H13N3S |
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Molecular Weight |
171.27 g/mol |
IUPAC Name |
4-ethyl-3-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H13N3S/c1-3-5-6-8-9-7(11)10(6)4-2/h3-5H2,1-2H3,(H,9,11) |
InChI Key |
IXQYUMNQSQTYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=S)N1CC |
Origin of Product |
United States |
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